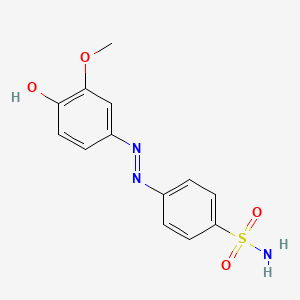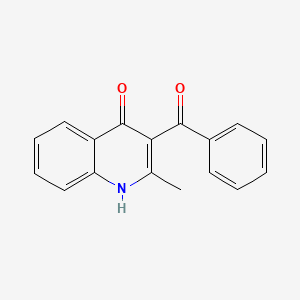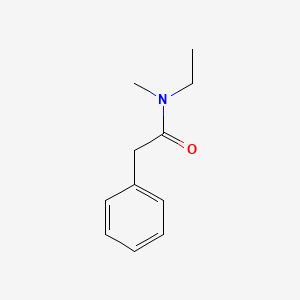![molecular formula C9H15NO3 B14334497 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one CAS No. 111752-09-1](/img/structure/B14334497.png)
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring attached to a dioxolane moiety via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one typically involves the reaction of 2-pyrrolidinone with a suitable dioxolane derivative. One common method includes the use of 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide as a key intermediate. This intermediate can be prepared by reacting 1,3-dioxolane with ethyl bromide in the presence of a zinc catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the dioxolane ring and prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl linker, where nucleophiles like alkoxides or amines can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkoxides in alcohol or amines in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, allowing selective reactions to occur at other sites. The pyrrolidinone ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors involved in disease pathways .
Comparación Con Compuestos Similares
1,3-Dioxanes: Similar to dioxolanes but with a six-membered ring.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another dioxolane derivative with different substituents.
(±)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A dioxolane compound with a hydroxyl group.
Uniqueness: 1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one is unique due to the combination of the dioxolane and pyrrolidinone rings, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Número CAS |
111752-09-1 |
|---|---|
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO3/c11-8-2-1-4-10(8)5-3-9-12-6-7-13-9/h9H,1-7H2 |
Clave InChI |
IQZXTXXVDLJYDO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCC2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



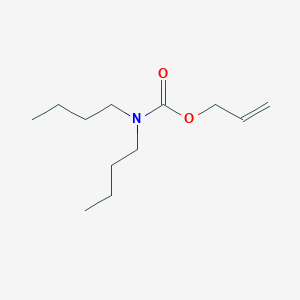
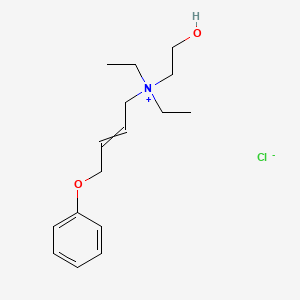
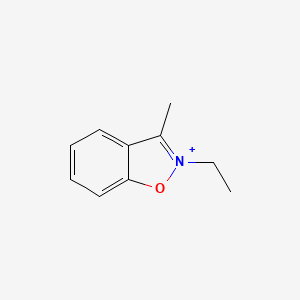
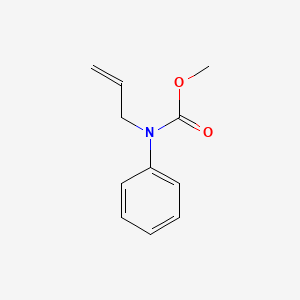
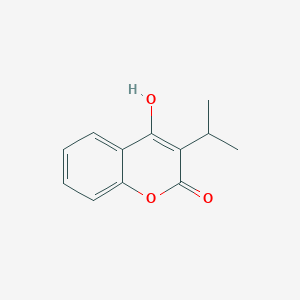
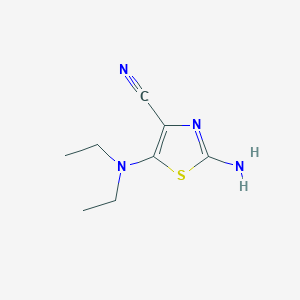


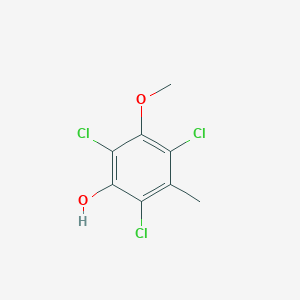
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
